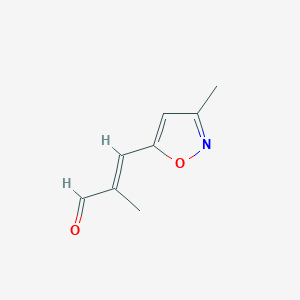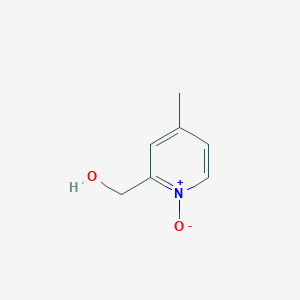
3,5,9-Trioxa-4-phosphapentacosen-1-aminium,7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-,innersalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which include multiple functional groups such as acetyloxy, hydroxy, and trimethylammonium. These functional groups contribute to its reactivity and versatility in chemical synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Phosphapentacosen Backbone: This step involves the reaction of a phosphine oxide with an appropriate alkene under controlled conditions to form the phosphapentacosen backbone.
Introduction of the Trioxa Group: The trioxa group is introduced through a series of oxidation reactions, often using reagents such as hydrogen peroxide or peracids.
Functionalization with Acetyloxy and Hydroxy Groups: The acetyloxy and hydroxy groups are introduced via esterification and hydroxylation reactions, respectively. Common reagents include acetic anhydride for esterification and hydroxylating agents like osmium tetroxide.
Quaternization to Form the Trimethylammonium Group: The final step involves the quaternization of a tertiary amine with methyl iodide to form the trimethylammonium group.
Industrial Production Methods
Industrial production of this compound is typically carried out in a cGMP (current Good Manufacturing Practice) facility to ensure high purity and quality. The process involves large-scale synthesis using the same steps as described above but optimized for efficiency and yield. The use of automated reactors and continuous flow systems is common to maintain consistent reaction conditions and minimize human error .
化学反応の分析
Types of Reactions
3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyloxy group can be reduced to a hydroxy group using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylammonium group can undergo nucleophilic substitution reactions with nucleophiles like halides or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
科学的研究の応用
3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt has a wide range of applications in scientific research:
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactivity and stability
作用機序
The mechanism of action of 3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups, which can form hydrogen bonds and ionic interactions.
Pathways Involved: It can modulate biochemical pathways related to inflammation and microbial growth by inhibiting key enzymes or disrupting cell membranes
類似化合物との比較
Similar Compounds
- 3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(hydroxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt
- 3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(methoxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt
Uniqueness
3,5,9-Trioxa-4-phosphapentacosen-1-aminium, 7-(acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-, innersalt is unique due to its combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and robust performance under various conditions .
特性
CAS番号 |
109999-61-3 |
|---|---|
分子式 |
C14H18N2O2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide](/img/structure/B1167949.png)


